Cyclobutyne

Physical Organic Chemistry Computational Chemistry Strain Energy

Cyclobutyne (C₄H₄, CAS 1191-94-2) is a small-ring cycloalkyne characterized by extreme ring strain arising from the forced bending of the linear alkyne unit within a four-membered carbon framework. Unlike its larger-ring analogs (e.g., cyclohexyne, cyclooctyne), singlet cyclobutyne has been computationally determined by high-level coupled cluster and multireference methods to exist as a transition state rather than a true minimum on its potential energy surface, with a barrier height of ∼23 kcal/mol to rearrangement into cyclopropylidenemethylenes.

Molecular Formula C4H4
Molecular Weight 52.07 g/mol
CAS No. 1191-94-2
Cat. No. B15492411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyne
CAS1191-94-2
Molecular FormulaC4H4
Molecular Weight52.07 g/mol
Structural Identifiers
SMILESC1CC#C1
InChIInChI=1S/C4H4/c1-2-4-3-1/h1-2H2
InChIKeyDRFGMUMDUXDALH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyne (CAS 1191-94-2): A High-Strain Cycloalkyne for Fundamental Reactivity and Organometallic Studies


Cyclobutyne (C₄H₄, CAS 1191-94-2) is a small-ring cycloalkyne characterized by extreme ring strain arising from the forced bending of the linear alkyne unit within a four-membered carbon framework [1]. Unlike its larger-ring analogs (e.g., cyclohexyne, cyclooctyne), singlet cyclobutyne has been computationally determined by high-level coupled cluster and multireference methods to exist as a transition state rather than a true minimum on its potential energy surface, with a barrier height of ∼23 kcal/mol to rearrangement into cyclopropylidenemethylenes [2]. The triplet state is a genuine minimum, lying ∼15 kcal/mol higher in energy than the lowest singlet state [2]. This intrinsic instability precludes its isolation as a pure substance; however, it has been successfully stabilized and structurally characterized as a ligand in osmium cluster complexes .

Cyclobutyne (CAS 1191-94-2): Why Cyclooctyne or Cyclohexyne Cannot Replace It in High-Strain Applications


Cyclobutyne is not a generic alkyne building block; it is an exceptionally reactive, high-energy species that occupies a unique position on the strain continuum of cycloalkynes. Its computed total ring strain of 101 kcal/mol [1] is dramatically higher than that of cyclooctyne (∼10 kcal/mol) [2] or cyclononyne (∼2.9 kcal/mol) [2]. This extreme strain translates into a fundamentally different reaction landscape: whereas unstrained alkynes typically undergo stepwise or pericyclic reactions controlled by orbital symmetry, cyclobutyne's [2+2] cycloaddition with ethylene proceeds via a concerted pathway that conforms to the theory of orbital isomerism rather than classical orbital symmetry rules [3]. Furthermore, its singlet ground state is a transition state, not a minimum [1], meaning it cannot be handled or stored under standard laboratory conditions, a stark contrast to the isolable, bench-stable cyclooctyne derivatives widely used in bioorthogonal chemistry. These profound differences in stability, reactivity mechanism, and handling requirements render cyclobutyne non-interchangeable with any larger-ring cycloalkyne for both fundamental mechanistic studies and targeted synthetic applications requiring a high-strain alkyne source.

Cyclobutyne (CAS 1191-94-2): Comparative Strain, Stability, and Reactivity Data Against Cycloalkyne Analogs


Cyclobutyne Exhibits Significantly Higher Total Ring Strain Than Cyclopentyne and Cyclohexyne

Cyclobutyne possesses a total ring strain of 101 kcal/mol [1] to 106 kcal/mol [2], substantially exceeding the strain energies of larger cycloalkynes. The difference in total strain between cyclobutyne (106 kcal/mol) and cyclopentyne (74 kcal/mol) is 32 kcal/mol, a 43% reduction in strain upon ring expansion by a single methylene unit [2]. The in-plane π-bond strain for cyclobutyne is 73.4 kcal/mol, which is 5.3 kcal/mol higher than that of cyclopentyne (68.1 kcal/mol) and 32.7 kcal/mol higher than that of cyclohexyne (40.7 kcal/mol) [2].

Physical Organic Chemistry Computational Chemistry Strain Energy

Cyclobutyne Singlet State is a Transition State, Not a Minimum, with a ∼23 kcal/mol Rearrangement Barrier

High-level theoretical studies establish that singlet cyclobutyne is a transition state (C₂ᵥ) exhibiting a ring-puckering imaginary vibrational mode, which leads to two equivalent minima (cyclopropylidenemethylenes) with a barrier height of ∼23 kcal/mol [1]. This contrasts sharply with previous theoretical proposals that cyclobutyne existed as a minimum [1]. The triplet state, by comparison, is a genuine minimum lying ∼15 kcal/mol above the lowest singlet state [1].

Theoretical Chemistry Reaction Mechanisms Potential Energy Surfaces

Cyclobutyne Rearranges to Cyclopropylidenecarbene with a Barrier of Only 0-4.6 kcal/mol

Cyclobutyne (3) is predicted to rearrange to cyclopropylidenecarbene (4) with an exceptionally low activation barrier of 0 to 4.6 kcal/mol and a reaction enthalpy of -20 kcal/mol [1]. This barrier is significantly lower than the corresponding rearrangements of cyclobutylidenecarbene to cyclopentyne (4-15 kcal/mol) or cyclopentylidenecarbene to cyclohexyne (11-24 kcal/mol) [1].

Reaction Kinetics Carbene Chemistry Isomerization

Cyclobutyne Undergoes Concerted [2+2] Cycloaddition with Ethylene via Orbital Isomerism, Not Orbital Symmetry Control

AM1 computational reaction path analysis reveals that cyclobutyne undergoes [2+2] cycloaddition with ethylene via a concerted pathway that conforms to the theory of orbital isomerism rather than the traditional theory of orbital symmetry [1]. This is a mechanistically distinct pathway compared to typical, unstrained alkynes, which often react via stepwise mechanisms or symmetry-allowed pericyclic reactions [1].

Pericyclic Reactions Cycloaddition Reaction Mechanisms

Cyclobutyne (CAS 1191-94-2): Key Application Scenarios Driven by Extreme Strain and Unique Reactivity


Fundamental Computational and Mechanistic Studies of Extreme Molecular Strain

Cyclobutyne serves as a benchmark system for developing and validating high-level quantum chemical methods (e.g., coupled cluster, multireference) to accurately describe molecular potential energy surfaces with extreme strain and transition state character [1]. Its well-defined computational profile, including a 101 kcal/mol ring strain and a ∼23 kcal/mol rearrangement barrier [1], makes it an ideal candidate for studying the limits of chemical bonding, bond bending, and the nature of transition states.

In Situ Generation of High-Energy Intermediates for Strain-Release-Driven Synthesis

The extremely low isomerization barrier (0-4.6 kcal/mol) and highly exothermic rearrangement (-20 kcal/mol) of cyclobutyne to cyclopropylidenecarbene [2] can be exploited in synthetic schemes requiring a powerful driving force for bond formation. By generating cyclobutyne in situ at low temperatures, researchers can harness its rapid, exothermic isomerization as a method to access reactive carbene intermediates for subsequent trapping and functionalization [2].

Organometallic and Cluster Chemistry: Stabilization and Study of Highly Strained Alkyne Ligands

Cyclobutyne has been successfully stabilized and structurally characterized as a ligand in osmium cluster complexes, such as Os₃(CO)₉(μ₃-η²-C₂CH₂CH₂)(μ-SPh)(μ-H) [3]. This provides a unique platform for investigating the electronic structure and reactivity of a highly strained alkyne in a coordination environment, where its behavior has been shown to be similar to that of unstrained alkyne ligands , offering a controlled system to study metal-alkyne π-backbonding and alkyne coupling reactions under extreme geometric constraints.

Probing the Limits of Pericyclic Reaction Theory (Orbital Isomerism vs. Orbital Symmetry)

The finding that cyclobutyne's [2+2] cycloaddition with ethylene proceeds via a concerted pathway governed by orbital isomerism rather than orbital symmetry [4] makes it a critical case study for theoretical chemists. Research groups focused on the fundamental rules of pericyclic reactivity can employ cyclobutyne (either experimentally via in situ trapping or computationally) to test the boundaries and predictive power of these competing theoretical frameworks.

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